molecular formula C17H23NO3S B2991521 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396811-27-0

2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2991521
CAS No.: 1396811-27-0
M. Wt: 321.44
InChI Key: NJTKWXQBEINAOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic structure and the introduction of the benzylthio and ketone groups. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spirocyclic structure that contains both oxygen and nitrogen atoms, as well as a benzylthio group and a ketone group. The presence of these different functional groups would likely result in a variety of interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, while the benzylthio group might participate in reactions involving sulfur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the ketone could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, due to their unique three-dimensional structures, are of significant interest in medicinal chemistry for drug design and development. The synthesis of spirocyclic oxetane-fused benzimidazoles, as reported by Gurry, McArdle, and Aldabbagh (2015), involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations. This method could potentially be applied or adapted for the synthesis of compounds similar to "2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone," highlighting the versatility of spirocyclic frameworks in creating complex molecules with potential biological activities (M. Gurry, P. McArdle, & F. Aldabbagh, 2015).

Antiviral and Antitubercular Applications

Spirothiazolidinone derivatives, as synthesized and evaluated by Apaydın et al. (2020), demonstrate significant antiviral activity. These compounds were synthesized through a cyclocondensation reaction involving appropriate ketones, which could be a relevant synthetic strategy for compounds with the "this compound" backbone. Their study shows the potential of spirocyclic compounds in developing new classes of antiviral molecules, suggesting possible research applications in targeting viral infections (Çağla Begüm Apaydın, B. Loy, A. Stevaert, & L. Naesens, 2020).

Structural Elucidation and Drug Development

The structural study of benzothiazinone derivatives, as explored by Richter et al. (2022), provides insights into the antitubercular properties of these compounds. The detailed structural elucidation, including X-ray crystallography and NMR studies, underpins the importance of precise structural determination in developing potent drug candidates. This research underscores the significance of structural studies in the development of new therapeutics, potentially relevant to the structural optimization of "this compound" for specific biological targets (A. Richter, Michael Patzer, R. Goddard, Julia B. Lingnau, P. Imming, & R. W. Seidel, 2022).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and potentially exploring its uses in various applications .

Properties

IUPAC Name

2-benzylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-22-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKWXQBEINAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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